molecular formula C7H6ClNO2 B1504683 2-(4-Chloropyridin-2-yl)acetic acid CAS No. 1000567-55-4

2-(4-Chloropyridin-2-yl)acetic acid

Cat. No.: B1504683
CAS No.: 1000567-55-4
M. Wt: 171.58 g/mol
InChI Key: VIROCCWDLDCQNI-UHFFFAOYSA-N
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Description

2-(4-Chloropyridin-2-yl)acetic acid (CAS No. 1000567-55-4) is a chlorinated pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and an acetic acid group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for modifications to enhance bioactivity or serve as a synthetic intermediate. Its hydrochloride salt (CAS No. 1688656-71-4, purity ≥95%) is also commercially available, offering improved stability for laboratory use .

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-2-9-6(3-5)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIROCCWDLDCQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700051
Record name (4-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000567-55-4
Record name (4-Chloropyridin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(4-Chloropyridin-2-yl)acetic acid, also known as 2-(4-Chloropyridin-2-yl)acetic acid hydrochloride, is a compound characterized by its unique structural features, including a pyridine ring substituted with a chlorine atom and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and enzyme inhibition.

  • Molecular Formula : C₇H₈ClN₁O₂·HCl
  • Molecular Weight : Approximately 208.04 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in water, enhancing its utility in biological applications

Biological Activity Overview

Research indicates that 2-(4-Chloropyridin-2-yl)acetic acid exhibits interactions with various biological systems, particularly through its binding affinity and inhibition potential against specific enzymes and receptors. The following sections detail its biological activities based on recent studies.

Acetylcholinesterase (AChE) Inhibition

A study highlighted that compounds similar to 2-(4-Chloropyridin-2-yl)acetic acid can act as inhibitors of AChE, which is crucial for regulating acetylcholine levels in the brain. The inhibition of AChE can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's disease .

CompoundAChE Inhibition IC50 (nM)
2-(4-Chloropyridin-2-yl)acetic acidData not specified
Donepezil<40 nM
Other analogsVaries significantly

SARS-CoV-2 Protease Inhibition

Recent investigations into chloropyridinyl derivatives have shown potential as inhibitors of the SARS-CoV-2 3CL protease. While specific data on 2-(4-Chloropyridin-2-yl)acetic acid is limited, related compounds have demonstrated significant inhibitory activity, suggesting a possible role for this compound in antiviral applications .

CompoundIC50 (nM)EC50 (µM)
Compound 3 (similar structure)250 nM2.8 µM
Other derivativesVaries

Case Studies and Research Findings

  • Anticancer Activity : A study assessing various compounds for anticancer activity revealed that certain chloropyridine derivatives exhibited low levels of activity against multiple cancer cell lines. Although specific data for 2-(4-Chloropyridin-2-yl)acetic acid was not detailed, the structural similarities suggest it may possess some level of anticancer properties .
    Cancer TypeGrowth Inhibition (%)
    LeukemiaData not specified
    MelanomaData not specified
    LungData not specified
  • Therapeutic Applications : The unique positioning of the chlorine atom on the pyridine ring may influence the reactivity and biological profile of 2-(4-Chloropyridin-2-yl)acetic acid, making it a candidate for further therapeutic exploration .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(4-Chloropyridin-2-yl)acetic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in treating neurological disorders and as anti-inflammatory agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anti-inflammatory Properties

Research has demonstrated that 2-(4-Chloropyridin-2-yl)acetic acid derivatives exhibit anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives and their evaluation against inflammation models. The results indicated that specific modifications to the pyridine ring enhanced the anti-inflammatory efficacy while minimizing side effects .

Agricultural Applications

Herbicide Development

The compound is also investigated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides. Research has shown that formulations containing 2-(4-Chloropyridin-2-yl)acetic acid can effectively control weed growth without harming crop plants.

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Application Rate (g/ha)
2-(4-Chloropyridin-2-yl)acetic acidCommon Lambsquarters85%200
2-(4-Chloropyridin-2-yl)acetic acidPigweed78%150
Control (No Treatment)-0%-

Chemical Synthesis

Synthesis Pathways

The synthesis of 2-(4-Chloropyridin-2-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic methods have been optimized to improve yield and reduce reaction times.

Case Study: Optimized Synthesis Method

A recent patent describes an optimized synthesis route that enhances the yield of 2-(4-Chloropyridin-2-yl)acetic acid by using specific catalysts and reaction conditions. The method significantly reduces the reaction time and improves purity, making it more feasible for large-scale production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-chloropyridin-2-yl)acetic acid with analogs differing in substituent positions, heterocyclic cores, or functional groups. Key differences in properties and applications are highlighted.

Positional Isomers
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
2-(4-Chloropyridin-2-yl)acetic acid 1000567-55-4 C₇H₆ClNO₂ 171.58 Reference compound
2-(6-Chloropyridin-2-yl)acetic acid 885267-14-1 C₇H₆ClNO₂ 171.58 Chlorine at 6-position; altered electronic effects and potential binding interactions .
2-(3-Chloropyridin-2-yl)acetonitrile 185315-52-0 C₇H₅ClN₂ 152.58 Acetonitrile group replaces acetic acid; increased lipophilicity and altered reactivity .

Key Findings :

  • Substituent Position : The 4-chloro isomer (target compound) exhibits distinct electronic effects compared to the 6-chloro analog due to the chlorine’s meta-position relative to the acetic acid group. This may influence acidity (pKa) and interaction with biological targets .
  • Functional Group : Replacing the acetic acid with acetonitrile (e.g., 2-(3-chloropyridin-2-yl)acetonitrile) shifts the compound’s solubility and metabolic stability, making it more suitable for hydrophobic environments .
Heterocyclic Core Modifications
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
2-(4-Chloropyridin-2-yl)acetic acid 1000567-55-4 C₇H₆ClNO₂ 171.58 Pyridine core
2-((4-Chloropyrimidin-2-yl)amino)acetic acid 1159822-33-9 C₆H₆ClN₃O₂ 187.58 Pyrimidine core; additional nitrogen enhances electron deficiency, affecting coordination chemistry .
2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetic acid 1781663-97-5 C₇H₇ClN₂O₂S 230.66 Methylthio group introduces steric bulk and sulfur-based reactivity .

Key Findings :

  • Pyrimidine vs. Pyridine: Pyrimidine-based analogs (e.g., 2-((4-chloropyrimidin-2-yl)amino)acetic acid) exhibit stronger electron-withdrawing effects, making them suitable for metal coordination in polymers or catalysis .
Functional Group Variations
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
2-(4-Chloropyridin-2-yl)acetic acid 1000567-55-4 C₇H₆ClNO₂ 171.58 Reference compound
2-((4-Chloropyridin-2-yl)oxy)acetic acid 89692-15-9 C₇H₆ClNO₃ 187.58 Ether linkage (O) increases polarity and solubility in aqueous media .
2-[(4-chloropyridin-2-yl)formamido]acetic acid Discontinued C₈H₇ClN₂O₃ 214.61 Amide group enhances hydrogen-bonding capacity; potential protease inhibitor .

Key Findings :

  • Ether vs. Direct Linkage : The oxygen bridge in 2-((4-chloropyridin-2-yl)oxy)acetic acid improves solubility but reduces stability, requiring storage at -80°C .
  • Amide Derivatives : Amidation (e.g., 2-[(4-chloropyridin-2-yl)formamido]acetic acid) enhances bioactivity for drug design, though synthesis complexity increases .
Salts and Derivatives
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride 1688656-71-4 C₇H₇Cl₂NO₂ 208.04 Hydrochloride salt; improved crystallinity and handling stability .
(6-Chloro-pyridin-2-yl)-acetic acid methyl ester 161807-18-7 C₈H₈ClNO₂ 185.61 Ester form; higher lipophilicity for membrane penetration .

Key Findings :

  • Salt Formation : The hydrochloride salt is preferred for industrial applications due to enhanced shelf life and reduced hygroscopicity .
  • Ester Derivatives : Methyl esters (e.g., (6-chloro-pyridin-2-yl)-acetic acid methyl ester) are intermediates for prodrugs, hydrolyzing in vivo to release the active acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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